molecular formula C20H28N4O5S B2470768 N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1286726-14-4

N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2470768
CAS No.: 1286726-14-4
M. Wt: 436.53
InChI Key: LFQKUTANCVFQOJ-UHFFFAOYSA-N
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Description

N'-[(1-Methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic diamide derivative featuring a methanesulfonyl-substituted piperidine moiety and a 2-oxopyrrolidine-substituted aniline group.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-14-5-6-16(12-17(14)24-9-3-4-18(24)25)22-20(27)19(26)21-13-15-7-10-23(11-8-15)30(2,28)29/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKUTANCVFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the coupling of the pyrrolidinone moiety. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several classes of molecules, particularly those containing piperidine, pyrrolidinone, and aromatic diamide frameworks. Below is a comparative analysis based on available evidence and analogous structures:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Pharmacological/Physicochemical Properties References
Target Compound Methanesulfonyl-piperidine, 2-oxopyrrolidinyl-aniline, ethanediamide linker Hypothesized: Moderate solubility due to polar sulfonyl and amide groups; potential kinase inhibition N/A
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-triazin-2-yl}-...-pyrrolidin-1-yl-butylamide Triazine core, pyrrolidin-1-yl, dimethylamino-benzylidene Reported: High crystallinity; antimicrobial activity via triazine-mediated interactions
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide Methoxycarbonyl-piperidine, benzyl group, propanamide linker High lipophilicity; studied as a CNS-targeting agent due to piperidine permeability
General Pyrrolidinone Derivatives 2-oxopyrrolidinone ring Common in nootropic drugs (e.g., piracetam) due to enhanced blood-brain barrier penetration

Key Findings:

Piperidine Derivatives :

  • The methanesulfonyl group in the target compound may enhance solubility compared to methoxycarbonyl analogs (e.g., ’s compound), where lipophilicity dominates . Sulfonyl groups also improve metabolic stability by resisting oxidative degradation.
  • Substitution at the piperidine nitrogen (e.g., benzyl vs. methanesulfonyl) significantly alters target selectivity. Benzyl groups favor CNS penetration, while sulfonyl groups may favor peripheral targets .

Pyrrolidinone-containing Analogs: The 2-oxopyrrolidin-1-yl group in the target compound’s aniline moiety is structurally analogous to pyrrolidinone derivatives in nootropics. This group may confer improved bioavailability compared to unmodified pyrrolidine rings .

Diamide Linkers: Ethanediamide linkers (as in the target compound) are less common than single-amide or ester linkers.

Biological Activity

N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a compound with promising pharmacological properties, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H27N5O5SC_{16}H_{27}N_{5}O_{5}S, and it has a molecular weight of 401.49 g/mol. The structure features a piperidine ring substituted with a methanesulfonyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₇N₅O₅S
Molecular Weight401.49 g/mol
LogP (Partition Coefficient)-0.421
Water Solubility (LogSw)-1.48
Polar Surface Area99.147
pKa (Acid Dissociation)13.91

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. One notable mechanism involves the inhibition of Succinate Dehydrogenase (SDH) , which plays a crucial role in cellular respiration and energy production. The interaction occurs through hydrogen bonds and pi-pi interactions, leading to the inhibition of fungal growth in vitro against organisms like Valsa mali .

Biological Activity

The compound exhibits a range of biological activities:

  • Antifungal Activity : Demonstrated potent antifungal properties against specific fungal strains through inhibition of SDH.
  • Anti-inflammatory Effects : Similar compounds have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, which may translate to anti-inflammatory effects in vivo .
  • Cancer Research : Included in various screening libraries aimed at identifying new cancer therapeutics, indicating its potential role in oncology .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in inhibiting COX-2 with varying potencies:

  • A related compound demonstrated an IC50 value of 0.0032 µM for COX-2 inhibition, showcasing high selectivity and potential as a therapeutic agent .
  • Another study reported that a structurally similar compound reduced inflammation by 32% and 67% at different time points compared to the reference drug celecoxib .

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

The synthesis requires multi-step optimization, particularly for introducing the methanesulfonylpiperidinyl and 2-oxopyrrolidinyl groups. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic and heterocyclic moieties .
  • Functional Group Protection : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during piperidine derivatization .
  • Solvent Selection : Dichloromethane or dimethylformamide (DMF) for intermediates requiring polar aprotic conditions . Methodological priorities include yield optimization (>70%) and minimizing byproducts via HPLC monitoring .

Q. Which analytical techniques are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the ethanediamide linker and substituent regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine and pyrrolidinone rings .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and resolve data contradictions?

  • Quantum Chemical Calculations : Predict transition states for coupling reactions (e.g., activation energy barriers) to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
  • Reaction Path Search Algorithms : Narrow experimental parameters (e.g., temperature: 80–100°C; solvent: THF/toluene mixtures) using machine learning-trained models .
  • Contradiction Analysis : Use density functional theory (DFT) to reconcile discrepancies between predicted and observed yields (e.g., steric hindrance in piperidine sulfonylation) .

Q. What strategies mitigate instability of the methanesulfonyl group under basic conditions?

  • pH Control : Maintain reaction pH < 8 to prevent hydrolysis of the sulfonamide .
  • Alternative Protecting Groups : Replace methanesulfonyl with tosyl groups for improved stability in nucleophilic environments .
  • Stability Testing : Accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring to identify degradation pathways .

Q. How can functional group modifications impact biological activity?

  • Methylsulfonyl Oxidation : Convert to sulfone derivatives to enhance binding affinity with targets like kinase enzymes .
  • Pyrrolidinone Ring Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pharmacokinetic properties .
  • Biological Assays : Use in vitro cytotoxicity screening (e.g., IC₅₀ against cancer cell lines) paired with molecular docking studies to correlate structural changes with activity .

Q. What methodologies address impurity profiling during scale-up?

  • Process Analytical Technology (PAT) : Real-time HPLC tracking to detect intermediates (e.g., des-methyl byproducts) .
  • Recrystallization Optimization : Use ethanol/water mixtures (70:30 v/v) to remove polar impurities .
  • Genotoxic Impurity Testing : LC-MS/MS quantification of alkylating agents (e.g., residual methyl chloride) per ICH M7 guidelines .

Methodological Recommendations

  • Experimental Design : Prioritize DoE (Design of Experiments) for reaction parameter screening (e.g., temperature, catalyst loading) .
  • Data Validation : Cross-validate NMR and HRMS results with computational predictions to resolve structural ambiguities .
  • Safety Protocols : Adhere to OSHA HCS guidelines for handling reactive intermediates (e.g., MsCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.